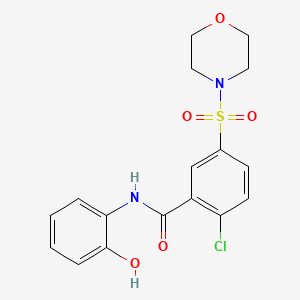

2-chloro-N-(2-hydroxyphenyl)-5-(4-morpholinylsulfonyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-chloro-N-(2-hydroxyphenyl)-5-(4-morpholinylsulfonyl)benzamide, also known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase 3 (GSK-3). It has been widely used in scientific research to study various biological processes and disease models.

Wissenschaftliche Forschungsanwendungen

Inhibition of Carbonic Anhydrase Isoenzymes

Aromatic sulfonamide inhibitors, such as 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide, have been shown to inhibit carbonic anhydrase isoenzymes, displaying nanomolar half maximal inhibitory concentration (IC50) values. These inhibitors exhibit varying activities across different isoenzymes, with significant potential in the development of therapeutic agents targeting conditions mediated by carbonic anhydrases (Supuran, Maresca, Gregáň, & Remko, 2013).

Crystal and Molecular Structure Analysis

Studies on the crystal and molecular structure of aromatic sulfonamides and their salts, such as N-(3-morpholinopropyl)benzene-1,4-disulfonamide, reveal characteristic L-shaped structures stabilized by intramolecular hydrogen bonding. These structural insights are crucial for understanding the interaction mechanisms of these compounds with biological targets (Remko, Kožíšek, Semanová, & Gregáň, 2010).

Antidepressant Synthesis

The synthesis of benzamide derivatives, such as 4-Chloro-N-(3-morpholinopropyl)benzamide (befol), demonstrates the compound's role as an antidepressant. Befol is synthesized through a series of reactions, highlighting the importance of morpholine and benzamide functionalities in pharmaceutical compound development (Donskaya, Antonkina, Glukhan, & Smirnov, 2004).

Conversion of Amino Alcohols into Morpholines

Sulfinamides serve as effective amine protecting groups, facilitating the conversion of 1,2-amino alcohols into morpholines. This process is valuable in the synthesis of compounds like morpholine, which is utilized in various chemical and pharmacological applications (Fritz, Mumtaz, Yar, McGarrigle, & Aggarwal, 2011).

Molecular Pharmacology of Anthranilic Acid Derivatives

Research on anthranilic acid derivatives activating heme-oxidized soluble guanylyl cyclase (sGC) highlights their potential as novel sGC agonists. Such compounds could offer therapeutic benefits in conditions involving impaired sGC signaling pathways (Schindler et al., 2006).

Eigenschaften

IUPAC Name |

2-chloro-N-(2-hydroxyphenyl)-5-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O5S/c18-14-6-5-12(26(23,24)20-7-9-25-10-8-20)11-13(14)17(22)19-15-3-1-2-4-16(15)21/h1-6,11,21H,7-10H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSXMFGJMKMIFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=CC=C3O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-(2-hydroxy-phenyl)-5-(morpholine-4-sulfonyl)-benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(5-isopropylpyrimidin-4-yl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5564495.png)

![1-{[4-(dimethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5564508.png)

![2-[1-(2-ethoxybenzyl)-4-(3-pyridinylcarbonyl)-2-piperazinyl]ethanol](/img/structure/B5564527.png)

![4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5564530.png)

![3-(2-ethylbutyl)-8-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5564533.png)

![ethyl 4-[(2-methoxy-5-methylphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5564546.png)

![4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]thiomorpholine](/img/structure/B5564554.png)

![2-[(4-fluorobenzyl)thio]-6-methyl-4-phenylnicotinonitrile](/img/structure/B5564556.png)